molecular formula C12H12ClN3O3S B2669887 6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide CAS No. 1356553-61-1

6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide

Cat. No.: B2669887
CAS No.: 1356553-61-1
M. Wt: 313.76
InChI Key: ZNQKZJCQCOHSOD-UHFFFAOYSA-N
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Description

6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonation: Introduction of the sulfonamide group.

    Methoxylation: Introduction of the methoxy group.

    Chlorination: Introduction of the chloro group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the sulfonamide group to a sulfonic acid.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 6-hydroxy-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide.

    Reduction: Formation of 6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, disrupting biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and sulfonamide groups makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c1-8-5-10(7-15-12(8)13)20(17,18)16-9-3-4-11(19-2)14-6-9/h3-7,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQKZJCQCOHSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CN=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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